N-Desmethyldanofloxacin (CAS: 108461-04-7) is the primary active metabolite and key regulatory impurity of the veterinary fluoroquinolone antibiotic danofloxacin. Structurally, it differs from the parent compound by the absence of an N-methyl group on the diazabicyclo[2.2.1]heptane ring. In commercial procurement, this compound is primarily sourced as a high-purity analytical reference standard for tissue residue analysis, pharmacokinetic (PK) modeling, and environmental monitoring. Because veterinary regulatory bodies (such as the FDA and EMA) require the quantification of total drug exposure in food-producing animals, N-desmethyldanofloxacin is an indispensable material for compliance testing, offering distinct toxicological and metabolic profiles that cannot be extrapolated from the parent drug alone [1].
Substituting N-desmethyldanofloxacin with the parent drug danofloxacin or generic fluoroquinolone standards (e.g., enrofloxacin or ciprofloxacin) critically compromises regulatory compliance and toxicological accuracy. In target tissues such as cattle liver, the parent drug depletes rapidly, while the N-desmethyl metabolite accumulates, representing a major fraction of the total residue. Furthermore, the desmethyl form exhibits a significantly lower No Observed Effect Level (NOEL) for specific toxicities compared to the parent compound [1]. Consequently, laboratories attempting to use danofloxacin as a sole calibration standard will severely underestimate total drug exposure and fail Maximum Residue Limit (MRL) compliance audits, making the procurement of the exact N-desmethyl standard mandatory for validated LC-MS/MS and HPLC-FLD workflows [2].
In tissue residue depletion studies critical for agricultural compliance, N-desmethyldanofloxacin forms a disproportionately large fraction of the detectable drug. At 12 hours post-administration in cattle, the N-desmethyl metabolite accounts for 40% of the total labeled residue in the liver, whereas the parent drug danofloxacin accounts for only 21-32%[1].
| Evidence Dimension | Proportion of total labeled residue in liver |
| Target Compound Data | 40% of total residue |
| Comparator Or Baseline | Danofloxacin (Parent): 21-32% of total residue |
| Quantified Difference | Metabolite concentration exceeds parent drug concentration by up to 1.9x at 12 hours |
| Conditions | Cattle liver tissue, 12 hours post-intramuscular injection (1.25 mg/kg) |
Procuring this standard is mandatory for food safety laboratories, as measuring the parent drug alone will result in a critical underestimation of total veterinary residues.
The structural removal of the N-methyl group drastically alters the toxicological profile of the compound. In repeat-dose studies assessing quinolone-induced arthropathy in juvenile dogs, N-desmethyldanofloxacin demonstrated a No Observed Effect Level (NOEL) of 0.25 mg/kg bw/day, which is nearly 10-fold lower (more toxic) than the NOEL of 2.4 mg/kg bw/day established for the parent drug danofloxacin [1].
| Evidence Dimension | No Observed Effect Level (NOEL) for arthropathy |
| Target Compound Data | 0.25 mg/kg bw/day |
| Comparator Or Baseline | Danofloxacin (Parent): 2.4 mg/kg bw/day |
| Quantified Difference | Metabolite exhibits a ~10-fold lower NOEL (higher toxicity) than the parent compound |
| Conditions | Repeat-dose toxicity studies in immature canine models |
Toxicology and safety assessment teams must procure the N-desmethyl variant to accurately model the most severe risk factors associated with the drug's metabolism.
For advanced pharmacokinetic modeling, tracking the immediate conversion of the parent drug to its active metabolite is essential. Following a 5 mg/kg intravenous administration of danofloxacin in adult horses, N-desmethyldanofloxacin achieves a maximum plasma concentration (Cmax) of 0.151 ± 0.038 μg/mL within just 5 minutes, demonstrating ultra-rapid metabolic conversion[1].
| Evidence Dimension | Time to maximum plasma concentration (Tmax) of metabolite |
| Target Compound Data | Cmax of 0.151 μg/mL achieved in ≤ 5 minutes |
| Comparator Or Baseline | Parent drug baseline (rapidly depleting to form metabolite) |
| Quantified Difference | Immediate systemic appearance confirms rapid first-pass or systemic N-demethylation |
| Conditions | Adult horses, 5 mg/kg IV administration, UPLC-MS/MS quantification |
Veterinary formulation developers require this compound to calibrate LC-MS/MS equipment for multi-compartment PK/PD modeling.
In soil metabolism models used to track agricultural runoff, N-desmethyldanofloxacin is the primary measurable biotransformation product. Cultures of indigenous soil microorganisms, including multiple Mycobacterium and Pseudomonas species, specifically degrade the parent danofloxacin into N-desmethyldanofloxacin, making it the definitive marker for environmental persistence [1].
| Evidence Dimension | Primary microbial degradation product |
| Target Compound Data | Formed consistently across multiple soil bacteria genera |
| Comparator Or Baseline | Danofloxacin (Parent): Depletes as substrate |
| Quantified Difference | Serves as the stable environmental marker while the parent compound is metabolized |
| Conditions | Soil microorganism cultures (Mycobacterium, Pseudomonas, Nocardia spp.) |
Environmental testing agencies must procure this specific metabolite to accurately quantify the ecological footprint of veterinary antibiotics in soil and water systems.
Because N-desmethyldanofloxacin accounts for up to 40% of the total labeled residue in target tissues like liver, it is an indispensable reference standard for LC-MS/MS and HPLC-FLD workflows in food safety laboratories. Procuring this standard ensures compliance with FDA and EMA Maximum Residue Limit (MRL) regulations for poultry, swine, and bovine meat exports [1].
Due to its rapid appearance in plasma (within 5 minutes of parent drug IV administration), N-desmethyldanofloxacin is required for calibrating multi-compartment pharmacokinetic models. Researchers developing novel fluoroquinolone formulations use this standard to accurately map systemic clearance, bioavailability, and metabolite-to-parent AUC ratios in livestock and equine studies [2].
With a NOEL for arthropathy that is approximately 10-fold lower than its parent compound, N-desmethyldanofloxacin is critical for toxicological screening. It is procured by safety assessment teams to evaluate the specific risks of fluoroquinolone metabolites in mammalian models, ensuring that safety margins account for the most toxic biotransformation products [3].
As the primary biotransformation product generated by soil microorganisms (such as Mycobacterium and Pseudomonas spp.), this compound is utilized by environmental testing agencies. It serves as the definitive analytical marker for tracking the degradation and ecological persistence of veterinary antibiotics in agricultural runoff and manure-treated soils [4].